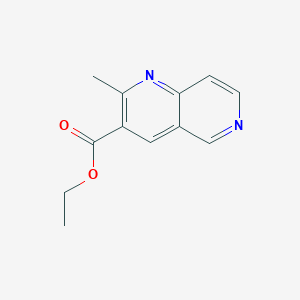

![molecular formula C8H8N4O2 B2392531 Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate CAS No. 1518418-22-8](/img/structure/B2392531.png)

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

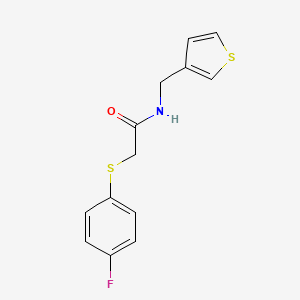

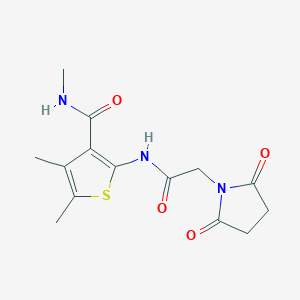

Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a chemical compound with the CAS Number: 1518418-22-8 . It has a molecular weight of 192.18 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of related compounds often involves a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is also used in the synthesis of condensed pyrimidines .Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-3-4-9-5-12(6)7/h3-5H,2H2,1H3 .Chemical Reactions Analysis

The Dimroth rearrangement is a common reaction involving triazolopyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 192.18 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

- The rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines was induced by C=N bond reduction, highlighting a method for preparing triazolo[4,3-a]pyrimidines, which are important in pharmaceutical chemistry (Lashmanova et al., 2019).

- Cyclocondensation of 2‐Hydrazinoperimidine with diethyl oxalate and ethyl pyruvate demonstrates the synthesis of triazolo and triazino derivatives, showcasing the chemical versatility of hydrazinoperimidine in heterocyclic chemistry (Liu & Chen, 1985).

- New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive were introduced. This emphasizes the role of additives in enhancing the efficiency of synthesizing heterocyclic compounds (Khaligh et al., 2020).

Applications in Tuberculostatic Activity

- Structural analogs of ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate were synthesized and evaluated for tuberculostatic activity, showing the potential of these compounds in developing new antituberculous agents (Titova et al., 2019).

Ring-chain Isomerism

- The study on ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates sheds light on the dynamic behavior of these compounds in solution, which could have implications in material science and drug design (Pryadeina et al., 2008).

Antimicrobial Activity

- The synthesis and evaluation of new 1,2,4-triazolo[1,5-a]pyrimidine derivatives for their in vitro antibacterial and antifungal activities indicate the potential of these compounds in developing new antimicrobial agents (Mostafa et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in cellular growth and survival .

Mode of Action

This compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . The inhibition of these pathways results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The molecular results revealed that this compound has promising neuroprotective and anti-inflammatory properties . It exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement, a key step in the synthesis of triazolopyrimidines, is catalyzed by acids, bases, and is accelerated by heat or light . The presence of electron-withdrawing groups facilitates the opening of the ring, which is a crucial step in the rearrangement . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other chemical groups .

Analyse Biochimique

Biochemical Properties

The biochemical properties of Ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate are not fully explored. Related compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been shown to inhibit CDK2, a protein kinase essential in cellular processes . This suggests that this compound may interact with similar enzymes and proteins.

Cellular Effects

They have been found to inhibit the growth of cells and alter cell cycle progression .

Molecular Mechanism

Related compounds have been found to fit well into the CDK2 active site through essential hydrogen bonding . This suggests that this compound might exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Related compounds have been synthesized and evaluated for their inhibitory activities over time .

Metabolic Pathways

Related compounds have been found to inhibit CDK2, a key component in cell proliferation , suggesting that this compound might be involved in similar metabolic pathways.

Subcellular Localization

Related compounds have been found to bind to the CDK2 active site , suggesting that this compound might localize to similar subcellular compartments.

Propriétés

IUPAC Name |

ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-14-8(13)7-11-10-6-3-4-9-5-12(6)7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLRKGHZGPPDCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C2N1C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1518418-22-8 |

Source

|

| Record name | ethyl [1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

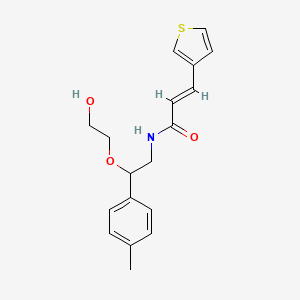

![1-(1,3-Benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)

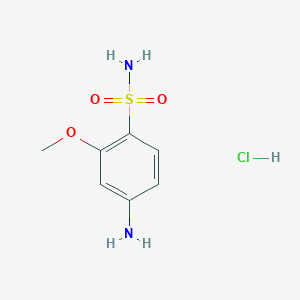

![8-[[Bis(2-methoxyethyl)amino]methyl]-4-(6-chloro-2-oxochromen-3-yl)-7-hydroxychromen-2-one](/img/structure/B2392450.png)

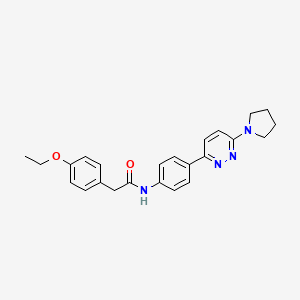

![2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}-N~1~-(3-methylbenzyl)acetamide](/img/structure/B2392452.png)

![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)

![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)